Fusidic acid sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Corynebacterium species . Fusidic acid sodium is effective against methicillin-resistant Staphylococcus aureus (MRSA) and is often used in topical formulations like creams and ointments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fusidic acid sodium can be synthesized by reacting fusidic acid with sodium hydroxide. The process involves dissolving fusidic acid in a low alcohol solution to obtain a sodium fusidate solution. Ethyl acetate is then added to crystallize the sodium fusidate, which is collected as a solid phase and dried to obtain sodium fusidate crystals .

Industrial Production Methods: Industrial preparation of this compound typically involves multiple organic solvents for crystallization treatment. A common method includes preparing a sodium fusidate solution using an acetone-water solution as a solvent, followed by heating and adding acetone while stirring. The solution is then allowed to crystallize, and the resulting crystals are separated, leached with acetone, and dried .

Chemical Reactions Analysis

Types of Reactions: Fusidic acid sodium undergoes various chemical reactions, including:

Oxidation: Fusidic acid can be oxidized to form dicarboxylic ester/acid and hydroxy fusidic acid.

Reduction: Reduction reactions can yield derivatives like 3-keto fusidic acid.

Substitution: Substitution reactions can occur, leading to the formation of glucuronide fusidic acid and glycol metabolites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Glucuronidation reactions often involve glucuronic acid derivatives.

Major Products:

Oxidation: Dicarboxylic ester/acid, hydroxy fusidic acid.

Reduction: 3-keto fusidic acid.

Substitution: Glucuronide fusidic acid, glycol metabolites.

Scientific Research Applications

Fusidic acid sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroid antibiotics and their chemical properties.

Biology: Investigated for its antibacterial activity against various Gram-positive bacteria, including MRSA.

Medicine: Used in the treatment of skin infections, osteomyelitis, and other bacterial infections.

Industry: Incorporated into topical formulations like creams and ointments for treating skin infections.

Mechanism of Action

Fusidic acid sodium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically prevents the translocation of elongation factor G (EF-G) from the ribosome, thereby halting the synthesis of proteins essential for bacterial growth . This mechanism makes this compound effective against bacteria that have developed resistance to other antibiotics .

Comparison with Similar Compounds

Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but through a different mechanism.

Clindamycin: Similar to fusidic acid sodium in its effectiveness against Gram-positive bacteria but has a different chemical structure and mechanism of action.

Vancomycin: Used to treat MRSA infections but works by inhibiting cell wall synthesis rather than protein synthesis.

Uniqueness: this compound is unique in its ability to inhibit bacterial protein synthesis by targeting elongation factor G, a mechanism not shared by many other antibiotics . This unique mode of action, combined with its effectiveness against MRSA, makes it a valuable antibiotic in the treatment of resistant bacterial infections .

Properties

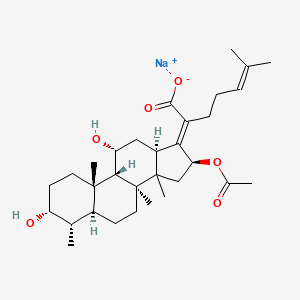

Molecular Formula |

C31H47NaO6 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

InChI Key |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Synonyms |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.